1-Bromo-4-fluoro-2-(methylsulfonyl)benzene

Description

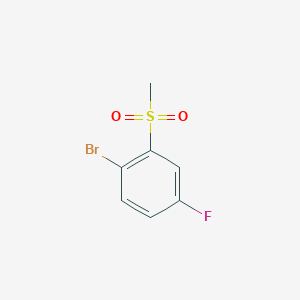

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 4, and a methylsulfonyl group at position 2. Such structural attributes make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the interplay of substituents, directing further electrophilic or nucleophilic substitutions to specific positions on the benzene ring .

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCMCTZZRSERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene typically involves the following steps:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Methylsulfonylation: The addition of a methylsulfonyl group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve the use of specialized equipment and catalysts to optimize yield and efficiency.

Chemical Reactions Analysis

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups using appropriate reagents.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form different intermediates.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-withdrawing vs. donating groups : The methylsulfonyl (SO₂Me) group in the target compound provides stronger deactivation than methoxy (OMe) or methyl (Me) groups, directing reactions to specific positions .

- Fluorine’s role: The 4-fluoro substituent enhances polarity and may improve bioavailability in drug candidates compared to non-fluorinated analogs .

- Trifluoromethyl (CF₃) analogs : Compounds with CF₃ (e.g., from ) exhibit higher thermal and metabolic stability, making them preferable in agrochemicals .

Biological Activity

1-Bromo-4-fluoro-2-(methylsulfonyl)benzene, a compound with the molecular formula CHBrFOS, has garnered attention due to its potential biological activities. The following sections provide an overview of its biological properties, including toxicity, pharmacological applications, and relevant case studies.

- Molecular Weight : 253.1 g/mol

- CAS Number : 1032825-02-7

- Structural Features : The compound features a bromine atom and a fluorine atom on the benzene ring, alongside a methylsulfonyl group, which may influence its reactivity and biological interactions.

1. Toxicity Studies

Toxicity assessments of this compound have been conducted to evaluate its safety profile. Key findings include:

- Acute Oral Toxicity : An acute oral lethality study in Sprague-Dawley rats indicated a median lethal dose (LD50) of approximately 2,700 mg/kg. Symptoms observed at lethal doses included tremors, limpness, and significant weight loss .

- Inhalation Toxicity : Inhalation studies revealed an LC50 of 18,000 mg/m³, with exposure leading to respiratory distress and neurological symptoms such as loss of righting reflex and tremors .

2. Pharmacological Potential

Research suggests that compounds structurally similar to this compound may exhibit antimicrobial properties. For instance:

- Antimicrobial Activity : Studies on related compounds indicate that the presence of electron-withdrawing groups (like bromine) enhances antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 93.7 to 46.9 μg/mL for bacteria and from 7.8 to 5.8 μg/mL for fungi . This suggests potential for similar activity in this compound.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of halogenated benzene derivatives, including those with methylsulfonyl substitutions. Results indicated that compounds with bromine or fluorine substituents exhibited significant bacteriostatic effects against multi-drug resistant strains .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.